Cellular EGFR Autophosphorylation Inhibition vs. In-Class Multi-Target Kinase Inhibitors
While many sulfonyl-pyridazinone analogs act as aldose reductase inhibitors, this compound demonstrates a distinct biological profile as a cellular EGFR inhibitor. It inhibits EGF-stimulated autophosphorylation at Tyr1068 in EGFR-amplified human A-431 cells with an IC50 of 10,000 nM [1]. This represents a fundamentally different mechanism of action compared to its closest structural class, the aldose reductase-inhibiting pyridazinones, which bind to an entirely different enzyme family. Furthermore, its potency profile is clearly differentiated from potent, multi-targeted azetidine-based kinase inhibitors (e.g., RAF inhibitors with IC50 < 10 nM) [2], offering a moderate-activity tool compound for studying EGFR signaling dynamics without immediate pathway shutdown.
| Evidence Dimension | EGFR autophosphorylation inhibition in A-431 cells |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Class-level comparison: Potent RAF-targeted azetidine inhibitors (IC50 < 10 nM) [2] and aldose reductase-targeted pyridazinones (mechanistically distinct) [3]. |
| Quantified Difference | A 1,000-fold higher IC50 compared to the most potent in-class azetidine kinase inhibitors, and a different target family entirely compared to the nearest sulfonyl-pyridazinone structural class. |
| Conditions | EGFR-amplified human A-431 cells, 1 hr preincubation with compound, followed by EGF stimulation. |
Why This Matters
This distinct, moderate potency profile is crucial for researchers studying EGFR signaling dynamics or performing selective pressure experiments where a complete kinase block is undesirable, a niche not filled by either the more potent azetidine inhibitors or the mechanistically unrelated aldose reductase pyridazinones.
- [1] BindingDB. Entry for BDBM164638: Inhibition of EGFR autophosphorylation at Tyr1068 residue in EGFR-amplified human A-431 cells. Affinity Data: IC50=1.00E+4 nM. View Source
- [2] BindingDB. Entry for BDBM483972: A potent RAF kinase inhibitor with IC50 < 10 nM. Source: Kinnate Biopharma US Patent US10927111. View Source
- [3] Steuber H, et al. High-resolution crystal structure of aldose reductase complexed with the novel sulfonyl-pyridazinone inhibitor. J Mol Biol. 2006;356(1):45-56. View Source
